![molecular formula C21H20N2O4S B2977578 (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone CAS No. 1797631-20-9](/img/structure/B2977578.png)
(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone
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Overview
Description
(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the azetidine family, which is known for its diverse biological activities. In
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Substituted Azetidinones
This study outlines the synthesis of substituted azetidinones derived from a dimer of Apremilast, emphasizing the medicinal and pharmaceutical significance of sulfonamide rings and their derivatives. These compounds are recognized for their biological and pharmacological potencies, highlighting the versatile applications of such chemical structures in drug design and discovery (Jagannadham et al., 2019).
Antioxidant and Antimicrobial Activities
Another study reports on the synthesis of new pyrimidine-azetidinone analogues and their evaluation for antioxidant, in vitro antimicrobial, and antitubercular activities. This demonstrates the compound's potential for contributing to the development of new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Carbonic Anhydrase Inhibitors
A study focused on the synthesis and biological evaluation of novel bromophenol derivatives, including discussions on carbonic anhydrase inhibitors, which are critical for understanding the regulatory mechanisms of pH in various physiological processes. The synthesized compounds exhibited competitive inhibition, indicating the potential for therapeutic applications (Akbaba et al., 2013).
Chemical Properties and Synthesis Approaches
Chemicoenzymatic Synthesis of Monobactams
This research discusses the chemicoenzymatic approach to synthesizing 4-(methoxyethyl) monobactams, showcasing the compound's application in developing antibiotics with strong activity against gram-negative bacteria. This highlights the role of such chemicals in addressing antibiotic resistance (Haruo et al., 1988).
Phosphinyliminodithiolane Insecticides
Another study examines the novel addition reactions of phosfolan and mephosfolan sulfoxides and sulfones, providing insights into their use as insecticides. This research contributes to understanding the chemical's role in agriculture and pest control (Gorder et al., 1985).
Mechanism of Action
Target of Action
The compound contains a quinoline moiety, which is a nitrogen-containing heterocycle. Quinoline derivatives have been used in medicine for a long time, with quinine and cinchonine being isolated from the bark of the cinchona tree for the treatment of malaria . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, some quinoline derivatives are known to inhibit certain enzymes or interact with specific receptors, leading to changes in cellular processes .
Biochemical Pathways
Again, without specific studies, it’s difficult to summarize the affected pathways and their downstream effects. Quinoline derivatives are known to interact with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system it interacts with. Quinoline derivatives can have diverse ADME properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some quinoline derivatives are known to have antimicrobial, anti-inflammatory, or anticancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, some quinoline derivatives are more effective in acidic environments .
properties
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(2-methylquinolin-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-14-6-7-15-4-3-5-19(20(15)22-14)21(24)23-12-18(13-23)28(25,26)17-10-8-16(27-2)9-11-17/h3-11,18H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMUAUXDHVTANO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone |
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